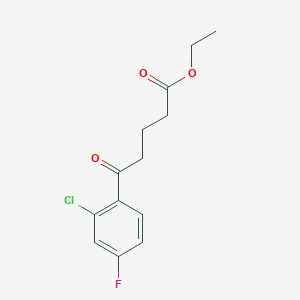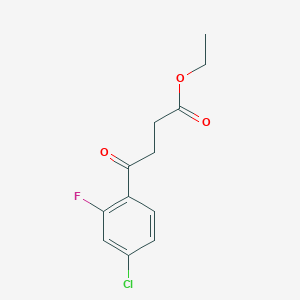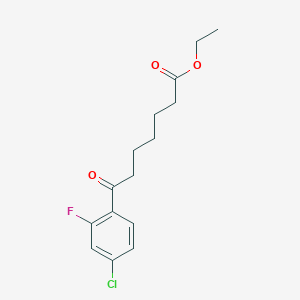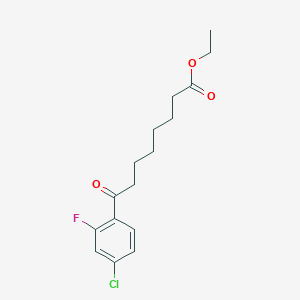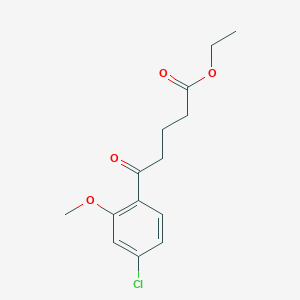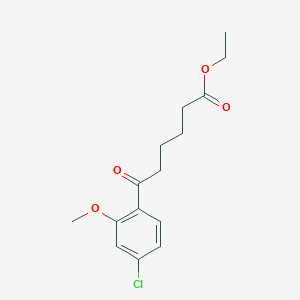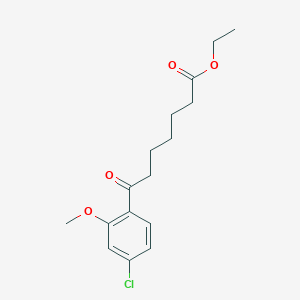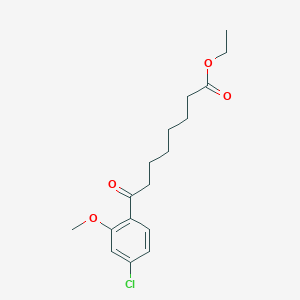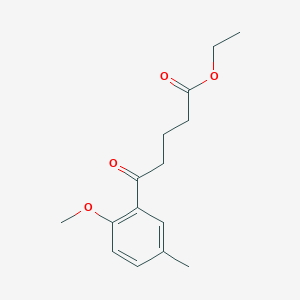
Ethyl 5-(2-methoxy-5-methylphenyl)-5-oxovalerate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “Ethyl 5-(2-methoxy-5-methylphenyl)-5-oxovalerate” is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids .
Molecular Structure Analysis
The molecular structure of this compound would likely include a phenyl ring (due to the “phenyl” in its name), an ester group (due to the “valerate” in its name), and a methoxy group (due to the “methoxy” in its name) .Chemical Reactions Analysis
As an ester, this compound would be expected to undergo reactions typical of esters, such as hydrolysis, reduction, and reactions with Grignard reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its functional groups. As an ester, this compound might have a pleasant smell. It would likely be less dense than water and have a higher boiling point .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis of Cyclic Hydroxamic Acids and Lactams : Ethyl 2-nitrophenyl oxalate and its derivatives were used in hydrogenations to yield cyclic hydroxamic acids and lactams, which are significant in biological chemistry (Hartenstein & Sicker, 1993).
- Role in Polymer Synthesis : This compound plays a crucial role in the synthesis of polymers like poly[2-methoxy-5-(2′-ethyl-hexyloxy)-1,4-phenylenevinylene], indicating its importance in materials science (Lin, Fan, & Chow, 2006).
Biological and Pharmaceutical Research
- Anti-Juvenile Hormone Activity : Ethyl 4-(2-Aryloxyhexyloxy)benzoates, similar in structure to Ethyl 5-(2-methoxy-5-methylphenyl)-5-oxovalerate, demonstrated activity inducing precocious metamorphosis in silkworm larvae (Furuta et al., 2006).
- Sensor Applications for Metal Ions : Azocalix[4]arenes with distal ethyl ester residues, including compounds structurally related to Ethyl 5-(2-methoxy-5-methylphenyl)-5-oxovalerate, have been used as chromogenic sensors for metal ions like Ca2+ (Wang et al., 2018).
Material Science and Chemistry
- Incorporation in Silica Composites : This compound has been incorporated into silica, leading to the creation of novel composite materials with potential applications in various technological fields (Kubo et al., 2005).
- Crystal Structure Analysis : Its derivatives have been studied for their crystal structures, providing insights into the molecular design and interaction of such compounds (Yeong et al., 2018).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 5-(2-methoxy-5-methylphenyl)-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-4-19-15(17)7-5-6-13(16)12-10-11(2)8-9-14(12)18-3/h8-10H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYWIWCNSZXHAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=C(C=CC(=C1)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645857 |
Source


|
| Record name | Ethyl 5-(2-methoxy-5-methylphenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(2-methoxy-5-methylphenyl)-5-oxovalerate | |
CAS RN |
82054-02-2 |
Source


|
| Record name | Ethyl 5-(2-methoxy-5-methylphenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 6-[4-(N,N-dimethylamino)phenyl]-6-oxohexanoate](/img/structure/B1326024.png)
![Ethyl 5-[4-(N,N-diethylamino)phenyl]-5-oxovalerate](/img/structure/B1326027.png)
![Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate](/img/structure/B1326028.png)
